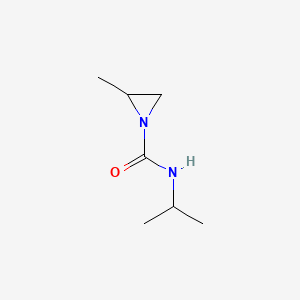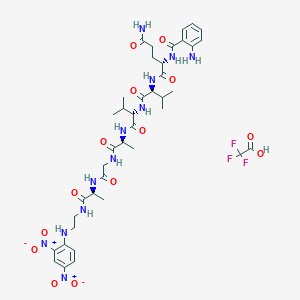![molecular formula C32H29N B583173 7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole CAS No. 213670-22-5](/img/structure/B583173.png)
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, also known as this compound, is a useful research compound. Its molecular formula is C32H29N and its molecular weight is 427.591. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole synthesis is a pivotal area in organic chemistry due to the biological significance and pharmaceutical applications of indole and its derivatives. The review by Taber and Tirunahari (2011) presents a comprehensive classification of all indole syntheses, highlighting the strategic approaches for constructing the indole nucleus. This classification aids in understanding the variety of methods available for synthesizing compounds like 7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole and facilitates the discovery of new synthesis routes by categorizing approaches into nine distinct strategies based on the bond formation sequence within the indole ring. This systematic approach promotes efficiency in research and development of indole-based compounds by allowing chemists to identify and explore the most relevant synthetic strategies for their specific objectives Taber & Tirunahari, 2011.
C2-Functionalization of Indole via Umpolung
Indole derivatives exhibit significant biological activities, making the functionalization of indole a critical aspect of medicinal chemistry. Deka, Deb, and Baruah (2020) review the C2-functionalization of indole through umpolung, a technique for reversing the typical electronic demand of indole's C2 and C3 positions, thereby enabling them as sites for electrophilic substitution. This approach opens new pathways for synthesizing biologically active indole derivatives by facilitating modifications at positions that are typically challenging to functionalize. The review highlights the indirect methods of umpolung, offering a novel perspective for the development of indole-based pharmaceuticals and potentially aiding in the synthesis of complex molecules like this compound Deka, Deb, & Baruah, 2020.
Medicinal Perspective of Indole Derivatives
The medicinal and pharmacological importance of indole derivatives is well-documented, with compounds like vincristine (anticancer), reserpine (antihypertensive), and amedalin (antidepressant) illustrating the diverse therapeutic applications of these molecules. Kumar et al. (2020) provide a comprehensive overview of recent developments in the synthesis and structure-activity relationship (SAR) studies of indole derivatives, emphasizing their broad spectrum of biological activities including antifungal, anti-Alzheimer's, anti-Parkinson's, and anticancer effects. This review underscores the potential of indole derivatives in drug discovery and development, suggesting that compounds such as this compound may hold promising therapeutic applications Kumar et al., 2020.
Mécanisme D'action
Target of Action
The primary targets of the compound “7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole” are currently unknown. This compound is a derivative of indole, which is known to exhibit a wide range of biological properties . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . .
Biochemical Pathways
Indole and its derivatives are known to affect a wide range of biological pathways . .
Result of Action
While indole and its derivatives are known to have a wide range of biological properties
Propriétés
IUPAC Name |
7-(2,2-diphenylethenyl)-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N/c1-23-15-18-27(19-16-23)33-31-14-8-13-28(31)30-22-24(17-20-32(30)33)21-29(25-9-4-2-5-10-25)26-11-6-3-7-12-26/h2-7,9-12,15-22,28,31H,8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEOZXJABDDEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657965 |
Source


|
| Record name | 7-(2,2-Diphenylethenyl)-4-(4-methylphenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213670-22-5 |
Source


|
| Record name | 7-(2,2-Diphenylethenyl)-4-(4-methylphenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)




